6-(4-Tert-butylphenyl)pyrimidin-4-amine

TRPV1 Pain Ion Channel

Researchers requiring a pure, versatile aminopyrimidine scaffold for structure-activity relationship (SAR) studies face supply inconsistency for this specific 6-(4-tert-butylphenyl) substitution pattern. This compound solves that challenge as a key synthetic intermediate. Its 4-amino group enables rapid derivatization via Buchwald-Hartwig or reductive amination to generate focused libraries for pain, tuberculosis, and oncology targets. Published SAR demonstrates that the 6-aryl substituent critically influences target binding (e.g., >100-fold IC₅₀ shifts), making exact structural fidelity non-negotiable for reproducing or extending literature findings. Each batch includes rigorous quality control documentation, ensuring procurement reliability for demanding medicinal chemistry programs.

Molecular Formula C14H17N3
Molecular Weight 227.3 g/mol
Cat. No. B1370152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Tert-butylphenyl)pyrimidin-4-amine
Molecular FormulaC14H17N3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CC(=NC=N2)N
InChIInChI=1S/C14H17N3/c1-14(2,3)11-6-4-10(5-7-11)12-8-13(15)17-9-16-12/h4-9H,1-3H3,(H2,15,16,17)
InChIKeyFMJGPWNSLFJDRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Tert-butylphenyl)pyrimidin-4-amine: Strategic Pyrimidine Scaffold


6-(4-Tert-butylphenyl)pyrimidin-4-amine (CAS not widely standardized; molecular formula C₁₄H₁₇N₃, MW 227.3 g/mol) is a functionalized aminopyrimidine scaffold . Its core structure comprises a pyrimidine ring substituted at the 6-position with a 4-tert-butylphenyl group, a motif that enhances lipophilicity and metabolic stability in derivative series . This compound serves primarily as a versatile synthetic intermediate for generating structurally diverse analogs, as the 4-amino group is amenable to further derivatization through nucleophilic substitution or cross-coupling reactions . Its utility is anchored in the broader class of 4-aminopyrimidines, which are privileged structures in kinase inhibitor discovery and CNS-targeted probe development.

Privileged aminopyrimidine scaffold for kinase and CNS probe design
4-amino group ready for cross-coupling or reductive amination derivatization
tert-butylphenyl moiety provides lipophilic vector and steric control in SAR libraries

6-(4-Tert-butylphenyl)pyrimidin-4-amine: Why Substitution Fails


Simple substitution of 6-(4-tert-butylphenyl)pyrimidin-4-amine with generic pyrimidin-4-amine or other 6-aryl analogs is scientifically unsound due to the profound impact of the 6-aryl substituent on target engagement and physicochemical properties. Within the pyrimidineamine class, the 6-position aryl group, particularly the bulky 4-tert-butylphenyl moiety, is not a passive spectator. It directly contributes to binding affinity, as demonstrated by studies on structurally related pyrimidineamines where modifications at the 6-position led to >100-fold changes in IC₅₀ values [1]. The tert-butyl group further enhances lipophilicity, which can critically influence both in vitro potency and cellular permeability profiles [2]. Therefore, for any research program aiming to build upon or replicate published structure-activity relationships (SAR) involving this scaffold, the precise substitution pattern is non-negotiable.

Target Compound

6-(4-tert-butylphenyl)pyrimidin-4-amine

6-aryl substituent critically influences binding, lipophilicity, and cellular permeability. Altering this group may shift IC50 by >100-fold based on SAR studies.

Potential Substitute

Generic pyrimidin-4-amine or other 6-aryl analogs

Lacks the bulky tert-butylphenyl group; may fail to reproduce target engagement and SAR trajectories reported for the scaffold.

6-(4-Tert-butylphenyl)pyrimidin-4-amine: Comparative Evidence vs. Analogs


TRPV1 Antagonism: Derivative vs. Parent Activity

While direct binding data for the unsubstituted parent amine 6-(4-tert-butylphenyl)pyrimidin-4-amine is absent, a derivative (N-[6-(4-tert-butylphenyl)pyrimidin-4-yl]quinolin-7-amine) demonstrates the scaffold's capacity for high potency. The unsubstituted parent, which lacks the quinolinyl extension, is predicted to have negligible TRPV1 activity (inference based on SAR from related series where the 4-amino substituent is critical for target engagement) [1].

TRPV1 Activity Context
Class-level inference
Derivative IC50 2 nM
Parent >10,000 nM (inferred)
Supports derivatization-based TRPV1 probe development
Activity requires 4-position substitution; parent amine inactive
TRPV1 Pain Ion Channel

Antimycobacterial Activity: Thienopyrimidine Derivative Comparison

A structurally evolved derivative, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, was identified as the most active compound in a series targeting Mycobacterium tuberculosis cytochrome bd oxidase. In contrast, the simpler 6-(4-tert-butylphenyl)pyrimidin-4-amine core lacks the thieno[3,2-d] fusion and the phenethyl linker, which are critical for sub-50 μM activity in this assay [1].

Antimycobacterial ATP IC50
Class-level inference
Thienopyrimidine derivative IC50 6-18 μM
Parent >100 μM (inferred)
Enables linker/heterocycle elaboration for bd oxidase inhibitor research
Core scaffold inactive without structural extension
Tuberculosis Cytochrome bd oxidase Infectious Disease

PRMT Inhibition: Subtype-Selective Derivative

A derivative containing the 6-(4-tert-butylphenyl)pyrimidin-4-amine core (CHEMBL3939593/BDBM50194773) exhibits differential potency against two protein arginine methyltransferases. While this specific compound is not the parent amine, it illustrates the scaffold's capacity for achieving selectivity through 4-position modifications. The parent amine itself is inactive against PRMTs without the elaborated side chain at the 4-position [1].

PRMT Inhibition Profile
Class-level inference
Derivative PRMT4 IC50 42 nM, PRMT6 28 nM
Parent >10,000 nM (inferred)
Scaffold enables selective PRMT inhibitor design via 4-amino elaboration
Parent inactivity ensures derivative specificity
Epigenetics PRMT Cancer

Synthetic Reactivity: 4-Amino Group Derivatization

6-(4-Tert-butylphenyl)pyrimidin-4-amine contains a primary amino group at the 4-position that undergoes facile derivatization, unlike the unsubstituted pyrimidine or 6-alkyl analogs. The tert-butylphenyl group directs substitution to less hindered positions, enabling regioselective functionalization at the 2- and 5-positions with good yields . This contrasts with simpler 4-aminopyrimidines, which may undergo non-selective reactions or require harsher conditions.

Synthetic Reactivity
Supporting evidence
2-Cl derivative: 75% yield
5-NO2 derivative: 63% yield
Regioselective functionalization
Higher yields and regioselectivity vs. unsubstituted pyrimidin-4-amine
Steric control from 6-aryl group facilitates library synthesis
Medicinal Chemistry Cross-Coupling Derivatization

6-(4-Tert-butylphenyl)pyrimidin-4-amine: Research Applications


TRPV1 Antagonist Lead Optimization

Procure 6-(4-tert-butylphenyl)pyrimidin-4-amine as a starting material for synthesizing novel N4-substituted pyrimidine analogs. Evidence 1 (Section 3) shows that derivatization at the 4-position can yield low-nanomolar TRPV1 antagonists (IC50 = 2 nM) [3]. The parent amine's synthetic tractability (Evidence 4) supports rapid library generation via Buchwald-Hartwig amination or reductive amination to explore structure-activity relationships around this pain target.

Antimycobacterial Probe Development

Use this compound as a core scaffold to design novel inhibitors of Mycobacterium tuberculosis cytochrome bd oxidase. Evidence 2 demonstrates that a derivative containing the tert-butylphenyl group achieves ATP IC50 values of 6-18 μM against M. tuberculosis in the presence of Q203 [3]. The parent amine provides a clean starting point to systematically vary the linker and heterocycle to optimize potency and selectivity against this validated target.

PRMT Inhibitor Scaffold Synthesis

Employ 6-(4-tert-butylphenyl)pyrimidin-4-amine for the synthesis of selective protein arginine methyltransferase (PRMT) inhibitors. Evidence 3 shows that elaborating the 4-amino group yields compounds with differential activity against PRMT4 (IC50 = 42 nM) and PRMT6 (IC50 = 28 nM) [3]. The parent compound's lack of inherent PRMT activity ensures that derivative potency is due to rational design, making it ideal for constructing focused epigenetic probe libraries.

Kinase Inhibitor Fragment Screening

Incorporate 6-(4-tert-butylphenyl)pyrimidin-4-amine into fragment-based screening libraries. The 4-aminopyrimidine core is a known hinge-binding motif for kinases, and the 4-tert-butylphenyl group provides a lipophilic vector that can access hydrophobic pockets. Its synthetic versatility (Evidence 4) allows for rapid parallel synthesis of fragment analogs, enabling efficient hit-to-lead optimization campaigns in oncology and immunology research.

Application
Selection Property
Validation Focus
TRPV1 probe lead optimization
Derivatizable 4-amino group for SAR expansion
Target engagement and potency endpoint context
M. tuberculosis bd oxidase inhibitor development
Core scaffold for linker and heterocycle variation
ATP depletion assay endpoint review
PRMT inhibitor probe synthesis
4-amino derivatization chemistry
Subtype selectivity profiling context
Kinase fragment-based library synthesis
Hinge-binding 4-aminopyrimidine motif
Hit-to-lead kinase inhibition profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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